2-(2-Chloro-ethylsulfanylmethyl)-furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-ethylsulfanylmethyl)-furan is an organosulfur compound characterized by the presence of a furan ring substituted with a 2-(2-chloro-ethylsulfanylmethyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-ethylsulfanylmethyl)-furan typically involves the reaction of furan with 2-chloroethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-ethylsulfanylmethyl)-furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-ethylsulfanylmethyl)-furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-ethylsulfanylmethyl)-furan involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl ethyl sulfide: Similar in structure but lacks the furan ring.
2-Chloroethyl methyl sulfide: Another related compound with a different alkyl group.
Uniqueness
2-(2-Chloro-ethylsulfanylmethyl)-furan is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
19155-44-3 |
---|---|
Molecular Formula |
C7H9ClOS |
Molecular Weight |
176.66 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanylmethyl)furan |
InChI |
InChI=1S/C7H9ClOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6H2 |
InChI Key |
VYAIVQVJGKOWOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.